JH-VIII-157-02
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH-VIII-157-02 is a structural analogue of alectinib and acts as an inhibitor of anaplastic lymphoma kinase. It shows an IC50 of 2 nM for echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase G1202R in cells . This compound is primarily used in scientific research for its potent inhibitory effects on various anaplastic lymphoma kinase mutations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JH-VIII-157-02 involves multiple steps, including the formation of the core structure and subsequent modifications to introduce specific functional groups. The detailed synthetic route and reaction conditions are typically proprietary information held by the producing companies .
Industrial Production Methods: Industrial production methods for this compound are not widely disclosed.
Chemical Reactions Analysis
Types of Reactions: JH-VIII-157-02 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Typically, these reactions result in modified versions of the original compound with different functional groups .
Scientific Research Applications
JH-VIII-157-02 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an inhibitor of anaplastic lymphoma kinase, making it valuable in the study of various cancers, including non-small cell lung cancer . The compound is also used in research related to drug resistance mechanisms and the development of new therapeutic agents .
Mechanism of Action
JH-VIII-157-02 exerts its effects by inhibiting anaplastic lymphoma kinase. It binds to the kinase domain of anaplastic lymphoma kinase, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition is particularly effective against the G1202R mutation, which is known to confer resistance to other anaplastic lymphoma kinase inhibitors .
Comparison with Similar Compounds
Similar Compounds:
- Alectinib
- Crizotinib
- Ceritinib
Uniqueness: JH-VIII-157-02 is unique in its potent inhibitory effects against the G1202R mutation of anaplastic lymphoma kinase, which is a common resistance mutation . This makes it a valuable tool in research focused on overcoming drug resistance in cancer therapy.
Biological Activity
JH-VIII-157-02 is a structural analog of alectinib, specifically designed to inhibit the anaplastic lymphoma kinase (ALK) associated with non-small cell lung cancer (NSCLC). Its development addresses the resistance mechanisms observed in various ALK mutations, particularly the G1202R mutation, which is known to confer significant resistance to conventional ALK inhibitors. This article delves into the biological activity of this compound, including its mechanisms of action, binding affinities, and efficacy against resistant cancer cell lines.
This compound functions primarily as a potent inhibitor of ALK, a receptor tyrosine kinase implicated in the pathogenesis of NSCLC. The compound exhibits strong binding affinity to both wild-type ALK (ALK WT) and the G1202R mutant variant. Molecular dynamics simulations and free energy calculations have elucidated that this compound maintains a stable interaction with the kinase domain, unlike alectinib, which shows reduced binding affinity in the presence of the G1202R mutation .
Binding Affinity Comparison
The following table summarizes the binding affinities of this compound compared to alectinib against different ALK variants:
Compound | Binding Affinity (IC50) | Target Mutation |
---|---|---|
This compound | 2 nM | ALK WT |
This compound | 2 nM | ALK G1202R |
Alectinib | Higher than this compound | ALK G1202R |
This data indicates that this compound is significantly more effective at inhibiting ALK G1202R than alectinib, making it a promising candidate for overcoming drug resistance in patients with advanced NSCLC .
Efficacy Against Resistant Mutants
Research has demonstrated that this compound not only inhibits ALK but also penetrates the central nervous system (CNS) effectively following oral administration. This is particularly relevant as CNS metastases are common in NSCLC patients who develop resistance to first-line therapies .
In a study involving Ba/F3 cells expressing various ALK mutants, this compound showed potent inhibition across multiple resistant variants. The compound was tested against cell lines harboring mutations such as F1174L and I1171S, which are frequently encountered in clinical settings. The results indicated that this compound maintained efficacy where other inhibitors failed, highlighting its potential as a second-line treatment option .
Clinical Implications
The ability of this compound to effectively target resistant mutations suggests its utility in clinical scenarios where patients have exhausted other treatment options. The compound's favorable pharmacokinetic profile, including CNS penetration, positions it as an essential candidate for further clinical trials aimed at improving outcomes for NSCLC patients facing drug resistance.
Properties
IUPAC Name |
2-[4-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)pyrazol-1-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2/c1-6-17-10-21-22(11-20(17)18-13-30-33(14-18)15-24(34)32(4)5)28(2,3)27-25(26(21)35)19-8-7-16(12-29)9-23(19)31-27/h7-11,13-14,31H,6,15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGNCVHQDDOPND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C3=CN(N=C3)CC(=O)N(C)C)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.